2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
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Description
2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a chemical compound that has been widely used in scientific research for various applications. This compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chemical Synthesis and Molecular Structure Analysis
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a derivative closely related to the requested compound, plays a critical role as an intermediate in the synthesis of 1H-indazole derivatives. This compound was synthesized through substitution reactions and analyzed using FTIR, NMR, MS, and X-ray diffraction. The study conducted by Ye et al. (2021) highlights the importance of this compound in the structural analysis and synthesis of indazole derivatives, providing a foundation for further chemical and pharmacological research. The density functional theory (DFT) was applied for the structural analysis, revealing insights into the molecular conformation and physicochemical characteristics, such as the molecular electrostatic potential and frontier molecular orbitals, offering a deep understanding of its reactivity and interactions (Ye et al., 2021).
Photocatalytic Alkylation in Green Chemistry
In a pioneering study, Ma et al. (2021) developed a transition-metal-free photocatalytic decarboxylative 3-alkylation reaction for 2-aryl-2H-indazoles, employing visible-light irradiation. This method utilized dimethyl carbonate, a green solvent, showcasing an environmentally friendly approach to modifying indazole structures. The process allowed for the synthesis of various alkylated 2-aryl-2H-indazoles with primary, secondary, and tertiary groups, demonstrating the versatility and efficiency of this photocatalytic method. Furthermore, this protocol facilitated the late-stage modification of drug molecules, highlighting its potential application in the pharmaceutical industry (Ma et al., 2021).
properties
IUPAC Name |
2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-12-9-11(7-8-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZARXXKEOBXADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N(N=C3C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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